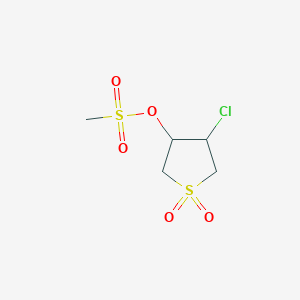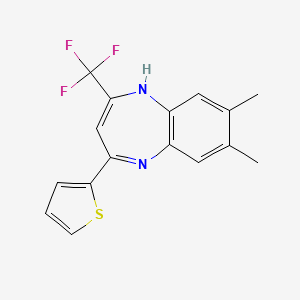![molecular formula C18H11ClN2O4S B11610991 {2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11610991.png)
{2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid est un composé organique complexe présentant une structure unique qui combine des éléments de thiazole, de benzimidazole et d'acide phénoxyacétique
Preparation Methods
Synthetic Routes and Reaction Conditions
La synthèse de l'this compound implique généralement plusieurs étapes, commençant par la préparation des intermédiaires thiazole et benzimidazole. Ces intermédiaires sont ensuite couplés par une série de réactions, y compris la condensation et la substitution, pour former le composé final. Les réactifs courants utilisés dans ces réactions comprennent l'acide chloroacétique, le chlorure de thionyle et divers catalyseurs pour faciliter la formation des liaisons souhaitées.
Industrial Production Methods
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisées pour rationaliser le processus de production. L'utilisation de méthodes de purification avancées, telles que la chromatographie et la cristallisation, garantit que le produit final répond aux spécifications requises.
Chemical Reactions Analysis
Types of Reactions
This compound subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses thioéthers ou amines correspondants.
Substitution : Les réactions de substitution nucléophile peuvent remplacer l'atome de chlore par d'autres groupes fonctionnels, tels que des groupes hydroxyle ou amino.
Common Reagents and Conditions
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme l'hydroxyde de sodium. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées.
Major Products
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thioéthers ou des amines. Les réactions de substitution peuvent entraîner une variété de dérivés fonctionnalisés.
Scientific Research Applications
Chemistry
En chimie, l'this compound est utilisé comme brique de base pour la synthèse de molécules plus complexes
Biology
En recherche biologique, ce composé est étudié pour son potentiel de molécule bio-active. Ses interactions avec diverses cibles biologiques, telles que les enzymes et les récepteurs, sont d'un intérêt particulier. Les chercheurs étudient son potentiel d'inhibiteur ou d'activateur de voies biologiques spécifiques.
Medicine
En médecine, l'this compound est exploré pour son potentiel thérapeutique. Sa capacité à moduler les voies biologiques en fait un candidat pour le développement de médicaments, en particulier dans le traitement des maladies où ces voies sont dysrégulées.
Industry
Dans l'industrie, ce composé est utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques. Son incorporation dans les polymères et les revêtements peut améliorer leur stabilité thermique, leur résistance mécanique et leur résistance à la dégradation.
Mechanism of Action
Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut se lier aux sites actifs ou aux sites allostériques, modulant l'activité de ces cibles. Cette interaction peut conduire à l'activation ou à l'inhibition de voies spécifiques, entraînant les effets biologiques observés.
Comparison with Similar Compounds
Similar Compounds
Acide 2-méthyl-4-chlorophénoxyacétique (MCPA) : Un herbicide largement utilisé avec une structure d'acide phénoxyacétique similaire.
Acide 2,4-dichlorophénoxyacétique (2,4-D) : Un autre herbicide avec un mode d'action similaire.
Acide 2,4,5-trichlorophénoxyacétique (2,4,5-T) : Un herbicide présentant une structure plus complexe et des applications similaires.
Uniqueness
Ce qui distingue l'this compound est sa combinaison unique de motifs thiazole, benzimidazole et acide phénoxyacétique. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé polyvalent pour diverses applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of the thiazole and benzimidazole intermediates. These intermediates are then coupled through a series of reactions, including condensation and substitution, to form the final compound. Common reagents used in these reactions include chloroacetic acid, thionyl chloride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
{2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases where these pathways are dysregulated.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their thermal stability, mechanical strength, and resistance to degradation.
Mécanisme D'action
The mechanism of action of {2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the activation or inhibition of specific pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxyacetic acid structure.
2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): A herbicide with a more complex structure and similar applications.
Uniqueness
What sets {2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid apart is its unique combination of thiazole, benzimidazole, and phenoxyacetic acid moieties. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H11ClN2O4S |
|---|---|
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
2-[2-chloro-4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H11ClN2O4S/c19-11-7-10(5-6-14(11)25-9-16(22)23)8-15-17(24)21-13-4-2-1-3-12(13)20-18(21)26-15/h1-8H,9H2,(H,22,23)/b15-8+ |
Clé InChI |
DGEPEMZBWNFRGD-OVCLIPMQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC(=C(C=C4)OCC(=O)O)Cl)/S3 |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=C(C=C4)OCC(=O)O)Cl)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11610914.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3,4-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11610925.png)
![N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610931.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11610934.png)
![4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol](/img/structure/B11610936.png)
![N-cyclohexyl-3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanamide](/img/structure/B11610946.png)

![(4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11610958.png)
![2-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B11610974.png)

![2-{(E)-2-[(3,4-dimethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11610993.png)
![N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610997.png)
![4-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B11611001.png)
![2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B11611004.png)
